Physicochemical properties of 2-(Trifluoromethyl)isonicotinonitrile
Physicochemical properties of 2-(Trifluoromethyl)isonicotinonitrile
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)isonicotinonitrile
Foreword
In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds represent a cornerstone of innovation. The strategic introduction of fluorine-containing moieties, such as the trifluoromethyl group, into aromatic systems can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. 2-(Trifluoromethyl)isonicotinonitrile, a pyridine derivative, is a prime exemplar of this molecular design strategy. This guide provides a comprehensive technical overview of its core physicochemical properties, intended for researchers, medicinal chemists, and process development scientists. We will delve into its structural attributes, predictable spectroscopic signatures, reactivity profile, and the robust experimental methodologies required for its characterization. Our approach is grounded in established chemical principles and data from analogous structures, offering a predictive and practical framework for working with this versatile chemical entity.
Molecular Identity and Structure
2-(Trifluoromethyl)isonicotinonitrile is a substituted pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. The molecule is characterized by a trifluoromethyl (-CF₃) group at the 2-position and a nitrile (-C≡N) group at the 4-position.
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IUPAC Name: 2-(Trifluoromethyl)pyridine-4-carbonitrile[1]
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Synonyms: 4-Cyano-2-(trifluoromethyl)pyridine, 2-Trifluoromethyl-isonicotinonitrile[1]
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CAS Number: 916210-02-1[2]
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Molecular Formula: C₇H₃F₃N₂[3]
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Molecular Weight: 172.11 g/mol [2]
The structure features a unique electronic arrangement. Both the trifluoromethyl and the nitrile functionalities are potent electron-withdrawing groups. This electronic deficit significantly influences the reactivity of the pyridine ring and the basicity of the ring nitrogen.
Caption: Chemical structure of 2-(Trifluoromethyl)isonicotinonitrile.
Core Physicochemical Properties
Precise experimental data for this specific compound is not widely published; therefore, the following table synthesizes information from chemical suppliers and estimations based on structurally related compounds and established chemical principles.
| Property | Value / Observation | Rationale & Commentary |
| Appearance | Typically a solid (white to off-white)[3] | The presence of a rigid aromatic core and polar substituents often results in a solid state at room temperature. |
| Melting Point | Data varies; likely in the range of 35-50 °C | This is an estimation. For comparison, the isomer 6-(Trifluoromethyl)nicotinonitrile has a reported melting point of 37-41 °C.[4][5] The exact value requires experimental determination via DSC. |
| Boiling Point | Data varies; literature review required[3] | Expected to be >200 °C due to its molecular weight and polarity. Vacuum distillation would be required to prevent decomposition. |
| Solubility | Low solubility in water[3]; Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, acetone)[3] | The hydrophobic trifluoromethyl group and aromatic ring limit aqueous solubility. The polar nitrile group and nitrogen heteroatom confer solubility in common organic solvents. |
| pKa (of Pyridinium Ion) | Predicted: ~0.5 - 1.5 | The pKa of pyridine is 5.2. Both the -CF₃ and -CN groups are strongly electron-withdrawing, which destabilizes the conjugate acid (the protonated pyridinium ion) by pulling electron density away from the nitrogen. This significantly reduces the basicity of the nitrogen atom, resulting in a very low pKa. Computational methods are often used to predict pKa values for such derivatives.[6][7] |
| Density | Data varies; literature review required[3] | Expected to be greater than 1.0 g/cm³ due to the presence of fluorine atoms. |
| Stability | Stable under standard ambient and dry conditions.[3] | Should be stored in a tightly sealed container to prevent moisture absorption, which could lead to slow hydrolysis of the nitrile group over time, especially under non-neutral pH.[3] |
Predicted Spectroscopic Signature
The unique arrangement of functional groups in 2-(Trifluoromethyl)isonicotinonitrile gives rise to a distinct and predictable spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum will be simple, showing only signals in the aromatic region. Due to the substitution pattern, three distinct proton signals are expected:
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H-3, H-5, H-6: These protons will appear as complex multiplets or distinct doublet/singlet-like signals between δ 7.5 and 9.0 ppm. The exact chemical shifts are influenced by the strong deshielding effects of the adjacent electron-withdrawing groups and the ring nitrogen. The proton at the 6-position, adjacent to the nitrogen, is expected to be the most downfield.
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¹³C NMR: The spectrum will show 7 distinct carbon signals.
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Pyridine Carbons: Five signals will be in the aromatic region (δ 110-160 ppm). The carbons directly attached to the electron-withdrawing groups (C-2 and C-4) will be significantly affected.
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Nitrile Carbon (-C≡N): A characteristic signal around δ 115-120 ppm. This signal is typically of lower intensity.
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Trifluoromethyl Carbon (-CF₃): This signal, expected around δ 120-130 ppm, will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz).[8]
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¹⁹F NMR: This is a key technique for fluorinated compounds.
Infrared (IR) Spectroscopy
The IR spectrum provides direct evidence for the key functional groups.
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~2230 cm⁻¹ (sharp, medium intensity): This is a highly characteristic absorption for the C≡N (nitrile) stretching vibration.[10]
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~3100-3000 cm⁻¹ (weak): Aromatic C-H stretching vibrations.[11]
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~1600-1400 cm⁻¹ (multiple bands): Aromatic C=C and C=N ring stretching vibrations.
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~1350-1100 cm⁻¹ (strong, broad): This region will be dominated by very strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group.[8]
Mass Spectrometry (MS)
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Molecular Ion (M⁺•): The primary peak in an Electron Ionization (EI) spectrum would be the molecular ion at m/z = 172.
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Key Fragmentation Patterns: Common fragmentation pathways would include the loss of HCN (m/z 145) from the ring system or the loss of the trifluoromethyl radical (•CF₃), leading to a fragment at m/z 103.
Reactivity and Stability Profile
The electronic nature of 2-(Trifluoromethyl)isonicotinonitrile dictates its reactivity.
Caption: Key reactivity pathways for 2-(Trifluoromethyl)isonicotinonitrile.
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Nucleophilic Aromatic Substitution: The pyridine ring is highly electron-deficient due to the combined effects of the ring nitrogen and the two powerful electron-withdrawing substituents. This makes the ring susceptible to nucleophilic aromatic substitution (SNAᵣ), particularly at positions ortho and para to the activating groups. Strong nucleophiles can displace a hydrogen or, if present, a suitable leaving group on the ring.[12]
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Nitrile Group Reactivity: The cyano group is a versatile functional handle.
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Hydrolysis: Under strong acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (2-(trifluoromethyl)isonicotinic acid) or, under more controlled conditions, to an amide.
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Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
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Trifluoromethyl Group Stability: The C-F bonds in the -CF₃ group are exceptionally strong, making this group highly stable and generally unreactive under common synthetic conditions. It serves primarily as a metabolic blocker and a modulator of electronic properties.
Experimental Methodologies for Characterization
To validate the properties of a sample of 2-(Trifluoromethyl)isonicotinonitrile, a systematic application of analytical techniques is required.
Caption: Experimental workflow for physicochemical characterization.
Protocol: pKa Determination by Potentiometric Titration
This method measures the pH of a solution as a titrant is added, allowing for the determination of the point of half-neutralization, where pH = pKa.
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Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent system (e.g., 50:50 Methanol:Water) due to its low water solubility.
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Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the solution in a jacketed beaker maintained at 25 °C and use a magnetic stirrer.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). The pyridine nitrogen is very weakly basic, so titration will occur at a very low pH.
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Data Acquisition: Record the pH after each incremental addition of the acid titrant.
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Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa is the pH at the half-equivalence point. Alternatively, use the first derivative plot (ΔpH/ΔV vs. V) to accurately determine the equivalence point, and then find the pH at half that volume. The experiment requires precision due to the expected low pKa value.
Protocol: Spectroscopic Analysis
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NMR Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if the solvent does not provide a reference peak.
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NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum with proton decoupling.
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Acquire a ¹⁹F NMR spectrum. No special standard is typically needed as the spectrometer can be referenced internally.
-
-
IR Spectroscopy:
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If the sample is solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires only placing a small amount of the sample directly on the crystal.
-
Acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
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-
Mass Spectrometry:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization for fragmentation data or Electrospray Ionization for accurate mass).
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Safety and Handling
Proper handling is essential due to the compound's potential hazards.
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Hazard Statements: Commercial suppliers indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation.[13]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[3]
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Handling: Avoid breathing dust or fumes. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]
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-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.[3]
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First Aid:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
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If inhaled: Move the person to fresh air.
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
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References
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Deliorman, M., et al. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Istanbul Technical University.
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Taszarek, N., et al. (2020). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. ACS Publications.
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Yudin, A. K., et al. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry.
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Jiang, W., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters.
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